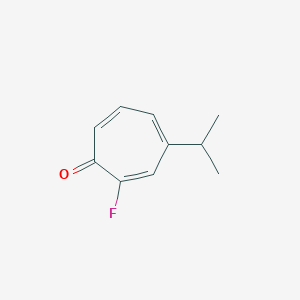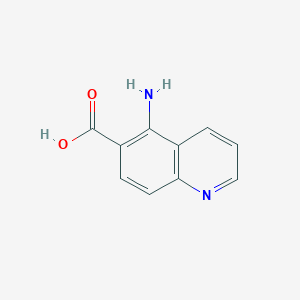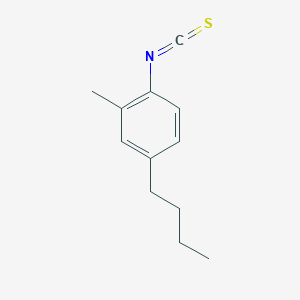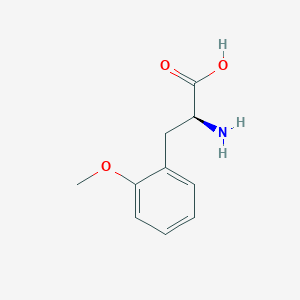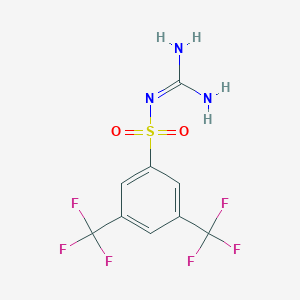
3,5-Bis(trifluoromethyl)benzolsulfonylguanidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is a useful research compound. Its molecular formula is C9H7F6N3O2S and its molecular weight is 335.23 g/mol. The purity is usually 95%.
The exact mass of the compound 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibitor von arzneimittelresistenten Bakterien
Die Verbindung wird bei der Synthese von 3,5-Bis(trifluoromethyl)phenyl-substituierten Pyrazolderivaten verwendet, die sich als potente Wachstumsinhibitoren von arzneimittelresistenten Bakterien erwiesen haben . Diese Derivate haben signifikante inhibitorische Wirkungen auf planktische grampositive Bakterien gezeigt, mit minimalen Hemmkonzentrationen (MHK) von bis zu 0,25 µg/mL . Sie haben sich auch als wirksam gegen MRSA-Persisters erwiesen .
Antibiotikaentwicklung
Die Verbindung spielt eine entscheidende Rolle bei der Entwicklung neuartiger Antibiotika, die zur Bekämpfung von Antibiotika-resistenten bakteriellen Infektionen erforderlich sind . Die synthetisierten Verbindungen aus dieser Verbindung haben bakterizide Eigenschaften gezeigt und sind potent gegen S. aureus-Biofilme .
Synthese von FDA-zugelassenen Arzneimitteln
Die Verbindung wird bei der Synthese von FDA-zugelassenen Arzneimitteln verwendet, die die Trifluormethylgruppe (TFM, -CF 3) enthalten . Die TFM-Gruppe ist eines der Pharmakophore in 19 FDA-zugelassenen Arzneimitteln der letzten 20 Jahre .
Produktion von Selinexor
Die Verbindung wird bei der Produktion von Selinexor verwendet, einem Medikament zur Behandlung von Krebs . Der Produktionsprozess beinhaltet die Reaktion von 3,5-Bis(trifluoromethyl)benzonitril mit anderen Verbindungen zur Bildung des Imins als Zwischenprodukt .
Synthese von Pyrazolderivaten
Die Verbindung wird bei der Synthese von Pyrazolderivaten verwendet
Safety and Hazards
Safety data sheets for related compounds such as 3,5-Bis(trifluoromethyl)benzyl alcohol suggest that these compounds may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and use only under a chemical fume hood .
Wirkmechanismus
Target of Action
It is a specialty product used for proteomics research applications .
Biochemical Pathways
A related compound, 3,5-bis (trifluoromethyl)benzyl (btfmb-tzda), has been used to modify a triazine-based covalent organic framework, which suppressed the diffusion of polysulfides, leading to improved capacity and cyclic stability of li–s batteries .
Eigenschaften
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARQWCVVSWPSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-69-3 |
Source


|
| Record name | 175136-69-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
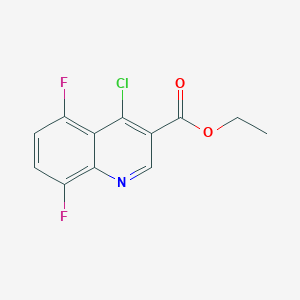

![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)

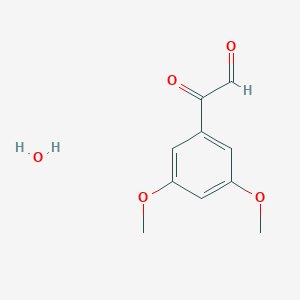
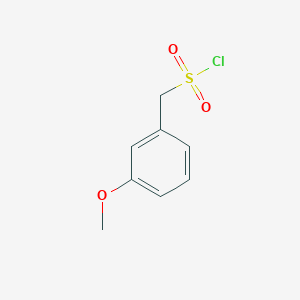
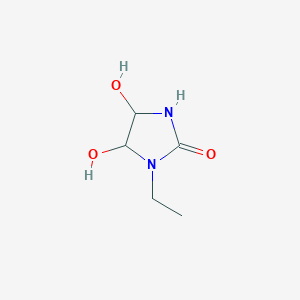
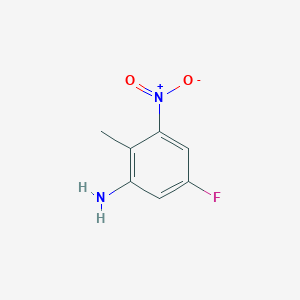
![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)
